2-Isoamyl-6-methylpyrazine
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Overview
Description
2-Isoamyl-6-methylpyrazine is an organic compound with the molecular formula C₁₀H₁₆N₂. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isoamyl-6-methylpyrazine can be synthesized through the reaction of cellulosic-derived sugars, ammonium hydroxide, and selected amino acids at elevated temperatures. The reaction typically occurs at 110°C for about 2 hours . The process involves the Maillard reaction, where the sugars react with amino acids to form pyrazines .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves optimized reaction conditions to maximize yield. The reaction mixture is subjected to liquid-liquid extraction using solvents like hexane, methyl-t-butyl ether, or ethyl acetate. Further purification is achieved through column chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
2-Isoamyl-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce alkylated pyrazines .
Scientific Research Applications
2-Isoamyl-6-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of pyrazines.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Isoamyl-6-methylpyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor neurons, which are part of the olfactory system .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-isopentylpyrazine
- 6-Methyl-2-(3-methylbutyl)-pyrazine
- 2-Isopentyl-6-methylpyrazine
Uniqueness
2-Isoamyl-6-methylpyrazine is unique due to its specific isomeric structure, which imparts a distinct aroma profile compared to other pyrazines. Its branched alkyl substituent at the 2-position differentiates it from other similar compounds, making it particularly valuable in the flavor and fragrance industry .
Biological Activity
2-Isoamyl-6-methylpyrazine (C₁₀H₁₆N₂) is a member of the alkylpyrazine family, known for its distinct roasted and nutty aroma. This compound is prevalent in various foods, including coffee, nuts, and cooked meats, and plays a significant role in flavor chemistry. Its biological activity encompasses a range of effects, particularly in olfactory perception and potential interactions within biological systems.
This compound is characterized by:
- Molecular Formula: C₁₀H₁₆N₂
- Structure: Contains a six-membered aromatic ring with nitrogen atoms at positions 1 and 4.
- Aroma Profile: Described as roasted peanut, contributing to the sensory characteristics of several food products.
1. Olfactory Interaction
The primary biological activity of this compound is its interaction with olfactory receptors. Upon inhalation, this compound binds to specific olfactory receptors in the nasal cavity, initiating a signal transduction pathway that leads to the perception of its characteristic aroma. This mechanism involves:
- Binding to Olfactory Receptors: Specific receptors are activated upon exposure to the compound.
- Signal Transduction Pathway: Results in the perception of scent, influencing behavior and food preferences in various organisms.
2. Flavor and Fragrance Applications
Due to its potent aroma, this compound is widely used in the flavor and fragrance industry. It enhances the sensory attributes of food products and is often employed in formulations for:
- Food Flavoring: Commonly added to enhance nutty and roasted flavors.
- Fragrance Development: Utilized in perfumes and scented products for its appealing aroma.
Synthesis
The synthesis of this compound can be achieved through various chemical reactions, primarily involving cellulosic-derived sugars, ammonium hydroxide, and amino acids under controlled heating conditions. The synthesis process typically includes:
- Starting Materials: Cellulosic sugars and ammonium hydroxide.
- Reaction Conditions: Controlled heating to facilitate the formation of alkylpyrazines.
- Reagents Used: Potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Study on Volatile Compounds in Coffee
A study analyzed the volatile profiles of Brazilian coffee beans, identifying this compound as a significant marker for distinguishing between defective and non-defective beans. The study found:
- Correlation with Quality: Higher concentrations of this compound were associated with non-defective beans .
- Methodology: Utilized gas chromatography/mass spectrometry (GC/MS) for quantification.
Antioxidant Activity
Research has indicated that pyrazines, including this compound, exhibit antioxidant properties. A comparative analysis demonstrated:
Properties
IUPAC Name |
2-methyl-6-(3-methylbutyl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-6-9(3)12-10/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNKUIGZMJYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91010-41-2 |
Source
|
Record name | 2-methyl-6-(3-methylbutyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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